molecular formula C14H11NS B184591 5-(Phenylsulfanyl)-1H-indole CAS No. 163258-14-8

5-(Phenylsulfanyl)-1H-indole

Cat. No.: B184591
CAS No.: 163258-14-8
M. Wt: 225.31 g/mol
InChI Key: JWKLGYLUESHRJH-UHFFFAOYSA-N
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Description

5-(Phenylsulfanyl)-1H-indole is a substituted indole derivative featuring a phenylsulfanyl (SPh) group at the 5-position of the indole scaffold. Indole derivatives are widely studied for their diverse pharmacological and material science applications, including enzyme inhibition, receptor modulation, and optoelectronic properties. The phenylsulfanyl substituent introduces unique electronic and steric effects due to the sulfur atom’s intermediate electronegativity and the aromatic phenyl group’s hydrophobicity.

Properties

CAS No.

163258-14-8

Molecular Formula

C14H11NS

Molecular Weight

225.31 g/mol

IUPAC Name

5-phenylsulfanyl-1H-indole

InChI

InChI=1S/C14H11NS/c1-2-4-12(5-3-1)16-13-6-7-14-11(10-13)8-9-15-14/h1-10,15H

InChI Key

JWKLGYLUESHRJH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=CC3=C(C=C2)NC=C3

Canonical SMILES

C1=CC=C(C=C1)SC2=CC3=C(C=C2)NC=C3

Synonyms

5-(phenylsulfanyl)indole

Origin of Product

United States

Comparison with Similar Compounds

Substituent Influence on Reactivity and Physicochemical Properties

  • 5-(4-Methoxyphenyl)-1H-indole : The para-methoxy group (MeO-Ph) introduces electron-donating resonance effects, improving solubility in polar solvents. In contrast, the phenylsulfanyl group may exhibit weaker electron donation via sulfur’s lone pairs, balancing hydrophobicity and moderate polarity.
  • 5-Chloro-1-(phenylsulfonyl)-1H-indole : The sulfonyl group (SO₂Ph) is strongly electron-withdrawing, reducing electron density on the indole ring. Phenylsulfanyl (SPh), being less electronegative than sulfonyl, likely preserves the indole’s aromatic reactivity.

Enzyme Inhibition

  • 5-(4-Methoxyphenyl)-1H-indole : Exhibits substrate-selective inhibition of ALOX15, with the methoxy group’s position critical for allosteric binding. The phenylsulfanyl group’s larger size and sulfur-mediated interactions could alter binding pocket compatibility.
  • 5-Chloro-1H-indole Derivatives : Chlorine substituents enhance serotonin transporter (SERT) affinity (e.g., Ki = 9.2 nM for compound 11). Sulfur’s polarizability in phenylsulfanyl may similarly improve receptor interactions but requires empirical validation.

Receptor Affinity

  • Methoxy and Fluoro Substituents : Methoxy (OCH₃) and fluoro (F) groups at the 5-position increase SERT and 5-HT1A receptor binding. The phenylsulfanyl group’s mixed electronic profile (weakly donating sulfur + hydrophobic phenyl) may offer a balance between affinity and selectivity.

Physicochemical and Analytical Data

The following table summarizes key properties of analogous compounds:

Table 1. Comparison of 5-Substituted 1H-Indole Derivatives

Compound Substituent Melting Point (°C) LogP (Predicted) Key Biological Activity Reference
5-(Phenylsulfanyl)-1H-indole* SPh N/A ~3.5† Hypothesized enzyme inhibition
5-Phenyl-1H-indole Ph Not reported 3.8
5-(4-Methoxyphenyl)-1H-indole 4-MeO-Ph Not reported 2.9 ALOX15 inhibition
5-Chloro-1-(phenylsulfonyl)-1H-indole Cl, SO₂Ph High (crystalline) 4.2

*Predicted values based on substituent trends.

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